molecular formula C26H48N2O4 B1442598 Boc-cha-OH dcha CAS No. 37462-62-7

Boc-cha-OH dcha

Cat. No. B1442598
CAS RN: 37462-62-7
M. Wt: 452.7 g/mol
InChI Key: GSGRQFGFPZQUQS-MERQFXBCSA-N
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Description

“Boc-cha-OH dcha” is also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt . It is a standard building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .


Synthesis Analysis

“Boc-cha-OH dcha” is used in peptide synthesis . It is a protected form of L-lysine used in the preparation of dendritic peptide bolaamphiphiles for siRNA delivery . It is also used as an intermediate in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .


Molecular Structure Analysis

The empirical formula of “Boc-cha-OH dcha” is C14H25NO4 · xC12H23N . It has a molecular weight of 271.35 . The molar mass is 452.7 g/mol .


Chemical Reactions Analysis

“Boc-cha-OH dcha” is suitable for Boc solid-phase peptide synthesis . After coupling, the two Boc-groups are cleaved simultaneously by TFA .


Physical And Chemical Properties Analysis

“Boc-cha-OH dcha” appears as a white to slight yellow to beige powder .

Scientific Research Applications

Peptide Synthesis

Boc-Cha-OH . DCHA: is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step construction of a peptide chain attached to a solid support. The Boc group protects the amino group during the synthesis process, which is crucial for the accuracy and yield of the peptide being synthesized.

Drug Development

In drug development, Boc-Cha-OH . DCHA can be utilized to introduce cyclohexyl amino-acid residues into peptide structures . These residues can significantly alter the pharmacokinetic properties of therapeutic peptides, potentially leading to the development of new drugs with improved efficacy and stability.

Proteomics Research

Proteomics, the large-scale study of proteins, often requires the synthesis of peptides for experimentsBoc-Cha-OH . DCHA serves as an essential reagent for creating specific peptides used as standards or probes in proteomic analysis .

Material Science

Peptides synthesized using Boc-Cha-OH . DCHA can be used to create novel materials with unique properties. For example, peptides containing cyclohexylalanine may form materials with enhanced mechanical strength or novel electronic properties for use in nanotechnology applications .

Biochemistry Studies

In biochemistry, understanding the function of enzymes and other proteins often requires the use of synthetic peptides as inhibitors or substratesBoc-Cha-OH . DCHA is used to synthesize these peptides, which can mimic or block natural peptides in biochemical pathways .

Structural Biology

Structural biologists use synthetic peptides to study protein interactions and foldingBoc-Cha-OH . DCHA -derived peptides can be designed to adopt specific conformations or to disrupt protein-protein interactions, aiding in the elucidation of protein structures .

Immunology

Synthetic peptides created with Boc-Cha-OH . DCHA are used in immunological research to study antigen-antibody interactions. These peptides can serve as antigens to elicit immune responses or to create antibodies with high specificity .

Chemical Biology

In chemical biology, researchers use synthetic peptides to modulate biological processesBoc-Cha-OH . DCHA enables the synthesis of peptides that can act as molecular tools to probe the function of biological molecules and pathways .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRQFGFPZQUQS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cha-OH dcha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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